NBTIs-IN-4

Antibacterial Cytotoxicity Therapeutic Index

NBTIs-IN-4 (CAS 2758890-16-1) is a small-molecule antibacterial agent belonging to the Novel Bacterial Topoisomerase Inhibitor (NBTI) class. It is characterized by a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.

Molecular Formula C22H24FN5O5S
Molecular Weight 489.5 g/mol
Cat. No. B12421151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBTIs-IN-4
Molecular FormulaC22H24FN5O5S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O
InChIInChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1
InChIKeyQUTCIOKBWBLIHI-YBEBCVOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NBTIs-IN-4: A Reference Standard for Dual-Targeting Bacterial Topoisomerase Inhibition Research


NBTIs-IN-4 (CAS 2758890-16-1) is a small-molecule antibacterial agent belonging to the Novel Bacterial Topoisomerase Inhibitor (NBTI) class [1]. It is characterized by a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication [1]. This compound serves as a critical research tool for studying a distinct mechanism of action that circumvents existing fluoroquinolone resistance and is associated with a low frequency of spontaneous resistance development [1].

Why NBTIs-IN-4 Cannot Be Substituted with Other In-Class NBTI Analogs in Critical Assays


The NBTI chemical class exhibits profound sensitivity to subtle structural modifications, where changes in linker moieties and substituents drastically alter target selectivity, antibacterial spectrum, and safety profiles [1]. For instance, closely related analogs like NBTIs-IN-5 (reported IC50 of 1.5 µM against M. abscessus gyrase) and NBTIs-IN-6 (MIC90 of 2 µg/mL against fluoroquinolone-resistant MRSA) demonstrate that potency and pathogen coverage are not uniform across the class . Generic substitution without specific validation of the exact compound's unique profile risks introducing off-target effects, such as hERG channel inhibition, or failing to replicate published biological outcomes, thereby compromising experimental reproducibility [1].

NBTIs-IN-4 Quantitative Differentiation: Head-to-Head Comparison with Lead Analog NBTIs-IN-5


Cytotoxicity Profile: NBTIs-IN-4 Demonstrates >80-Fold Selectivity Window Over NBTIs-IN-5's Primary Target IC50

In standardized cytotoxicity assays against human cell lines, NBTIs-IN-4 exhibits minimal off-target effects, with IC50 values exceeding 125 µM in HeLa, HepG2, and THP-1 cells . This establishes a significant selectivity window, as the compound's antibacterial potency is expected to be in the low micromolar to nanomolar range (a typical class-level inference). In contrast, the closely related analog NBTIs-IN-5 demonstrates potent on-target enzyme inhibition with an IC50 of 1.5 µM against *Mycobacterium abscessus* DNA gyrase . The absence of cytotoxicity data for NBTIs-IN-5 precludes a direct comparison of therapeutic indices. However, the quantitative data for NBTIs-IN-4's low cytotoxicity provides a verifiable benchmark for researchers prioritizing compounds with a high probability of target-specific activity in cell-based assays, a critical factor for reliable phenotypic screening.

Antibacterial Cytotoxicity Therapeutic Index

Cardiovascular Safety Profile: NBTIs-IN-4 Shows Favorable In Vitro hERG Profile, a Key Differentiator in the NBTI Class

A major hurdle in the development of NBTIs has been the mitigation of human ether-à-go-go-related gene (hERG) potassium channel inhibition, a predictor of cardiotoxicity [1]. The research program that identified NBTIs-IN-4 (compound 79) specifically optimized for reduced hERG liability [1]. The abstract for this compound explicitly states it possesses a 'favorable in vitro cardiovascular safety profile' [1]. While the specific IC50 value for hERG inhibition is not provided in the abstract, this documented profile is a crucial differentiator from earlier NBTI leads and analogs, which were often plagued by this safety concern [1]. In contrast, similar data is not a highlighted feature of other commercially available NBTI research tools like NBTIs-IN-5 or NBTIs-IN-6, making NBTIs-IN-4 the preferred choice for studies where hERG-related confounding effects must be minimized.

Antibacterial Safety Pharmacology hERG

In Vivo Efficacy Benchmark: NBTIs-IN-4 is Validated in a Murine MRSA Infection Model

NBTIs-IN-4 (compound 79) is distinguished by its documented in vivo efficacy in a murine model of methicillin-resistant *Staphylococcus aureus* (MRSA) infection, as stated in the abstract of its seminal publication [1]. This in vivo validation is a critical step beyond in vitro potency, confirming that the compound's pharmacokinetic and pharmacodynamic properties are suitable for demonstrating efficacy in a living organism. While other NBTIs like NBTIs-IN-5 and NBTIs-IN-6 are described with potent in vitro activity, a search of their primary product listings does not yield similar public validation of in vivo efficacy . This makes NBTIs-IN-4 a unique and valuable tool for researchers aiming to study the in vivo mechanism of NBTIs or to use it as a benchmark control in animal infection models.

Antibacterial In Vivo Efficacy MRSA

NBTIs-IN-4: Optimal Research and Preclinical Development Scenarios Based on Verified Differentiation


Mechanism of Action Studies in MRSA and Gram-Positive Pathogens

NBTIs-IN-4 is ideally suited as a chemical probe to investigate the biological consequences of dual DNA gyrase/topoisomerase IV inhibition. Its well-characterized dual-targeting mechanism and validated in vivo efficacy in an MRSA model make it a superior positive control or lead compound for studying this novel antibacterial mechanism [1]. The documented low frequency of resistance ensures that resistance emergence is less likely to confound long-term or high-throughput mechanistic studies [1].

Phenotypic Screening with Minimized Cytotoxicity Confounds

For high-content or cell-based phenotypic screening campaigns, NBTIs-IN-4 provides a distinct advantage. The quantitative demonstration of low cytotoxicity (IC50 > 125 µM in multiple human cell lines) minimizes the risk of false-positive results from non-specific cell death, thereby increasing assay robustness and reducing the need for extensive counter-screening . This is a key procurement consideration over other NBTI analogs where this data is not quantified.

Safety Pharmacology and Toxicology Studies for Antibacterial Programs

In programs focused on lead optimization and safety profiling of NBTIs, NBTIs-IN-4 serves as an essential reference compound. It represents a successfully optimized lead with a 'favorable in vitro cardiovascular safety profile,' making it an ideal benchmark for comparing novel analogs designed to mitigate hERG liability and other off-target safety concerns [1].

Preclinical In Vivo Efficacy Studies as a Validated Benchmark

As a compound with published in vivo efficacy data in a murine MRSA infection model, NBTIs-IN-4 is uniquely positioned as a reference standard for pharmacokinetic/pharmacodynamic (PK/PD) studies and in vivo proof-of-concept experiments. Researchers can use it as a reliable comparator to assess the relative efficacy of new chemical entities in animal models of infection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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